molecular formula C7H5BrClNO2 B1289550 1-(Bromomethyl)-2-chloro-3-nitrobenzene CAS No. 89642-16-0

1-(Bromomethyl)-2-chloro-3-nitrobenzene

Cat. No. B1289550
Key on ui cas rn: 89642-16-0
M. Wt: 250.48 g/mol
InChI Key: DRVMWOLRMDEQHK-UHFFFAOYSA-N
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Patent
US06306870B1

Procedure details

2-Chloro-3-nitrobenzaldehyde (150 mg, 20%) was prepared by reaction of 1-bromomethyl-2-chloro-3-nitrobenzene (1.0 g, 3.9 mmol) with silver p-toluenesulfonate (1.94 g, 1.75 equiv.) in DMSO in the presence of Et3N (4 mL, 7 equiv.) at rt for 1 hour.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
silver p-toluenesulfonate
Quantity
1.94 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[Cl:12].CCN(CC)CC.CS(C)=[O:22]>C1(C)C=CC(S([O-])(=O)=O)=CC=1.[Ag+]>[Cl:12][C:4]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=C(C(=CC=C1)[N+](=O)[O-])Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
silver p-toluenesulfonate
Quantity
1.94 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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